molecular formula C22H30ClN5O4 B6217814 6,7-dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride CAS No. 2758000-46-1

6,7-dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride

Cat. No.: B6217814
CAS No.: 2758000-46-1
M. Wt: 464
InChI Key:
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Description

6,7-dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolin-4-amine core with methoxy groups at the 6th and 7th positions, a piperazine ring substituted with a 2-oxabicyclo[2.2.2]octane-1-carbonyl group, and a hydrochloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolin-4-amine core. This can be achieved through the condensation of anthranilic acid with formamide under high-temperature conditions. Subsequent steps include the introduction of methoxy groups at the 6th and 7th positions through O-methylation reactions, and the attachment of the piperazine ring via amide bond formation with 2-oxabicyclo[2.2.2]octane-1-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Products may include carboxylic acids, aldehydes, or ketones.

  • Reduction: : Reduced forms of the compound, such as alcohols or amines, can be obtained.

  • Substitution: : Substituted derivatives with different functional groups can be synthesized.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : It might find use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound can be compared with other quinazolin-4-amines and related derivatives. Similar compounds might include:

  • 6,7-dimethoxyquinazolin-4-amine: : Lacks the piperazine and 2-oxabicyclo[2.2.2]octane groups.

  • 2-(4-piperazin-1-yl)quinazolin-4-amine: : Lacks the methoxy groups and 2-oxabicyclo[2.2.2]octane group.

  • 2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine: : Lacks the methoxy groups.

The uniqueness of this compound lies in the combination of the quinazolin-4-amine core with the methoxy groups, piperazine ring, and 2-oxabicyclo[2.2.2]octane group, which may confer distinct chemical and biological properties.

Properties

CAS No.

2758000-46-1

Molecular Formula

C22H30ClN5O4

Molecular Weight

464

Purity

95

Origin of Product

United States

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